



# Application Note: In Vitro Kinase Assay for Aurora Kinase B

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                            |           |
|----------------------|----------------------------|-----------|
| Compound Name:       | Aurora kinase inhibitor-11 |           |
| Cat. No.:            | B12379123                  | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

### Introduction

Aurora kinase B (AURKB) is a key serine/threonine kinase that plays a crucial role in the regulation of cell division.[1] As a central component of the chromosomal passenger complex (CPC), AURKB is essential for proper chromosome condensation, kinetochore-microtubule attachments, spindle assembly checkpoint signaling, and cytokinesis.[2][3] Its overexpression is frequently observed in various human cancers, making it a prominent target for the development of novel anticancer therapeutics.[2][4] This document provides a detailed protocol for conducting an in vitro kinase assay for Aurora kinase B, a fundamental tool for screening and characterizing potential inhibitors.

## **Principle of the Assay**

The in vitro kinase assay for Aurora B measures the transfer of a phosphate group from ATP to a specific substrate by the recombinant Aurora B enzyme. The amount of product generated, which can be either the phosphorylated substrate or the ADP byproduct, is then quantified. A common and highly sensitive method for this is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced in the kinase reaction.[2][5] This luminescent assay correlates the amount of light produced with the kinase activity, providing a robust system for high-throughput screening and determination of inhibitor potency (IC50 values).



## **Signaling Pathway and Experimental Workflow**

Aurora B, as part of the Chromosomal Passenger Complex (CPC) also comprising INCENP, Survivin, and Borealin, is activated during mitosis.[1] It phosphorylates key substrates, such as Histone H3 at Serine 10, to regulate chromosome segregation and cytokinesis.[1][3] The experimental workflow for an in vitro kinase assay is designed to reconstitute this phosphorylation event in a controlled environment to screen for inhibitory compounds.





Click to download full resolution via product page

Caption: Simplified signaling pathway of Aurora kinase B activation and function.



Click to download full resolution via product page

Caption: General experimental workflow for an in vitro Aurora B kinase assay.

## **Experimental Protocol: ADP-Glo™ Kinase Assay**

This protocol is adapted for a 96-well or 384-well plate format and is designed for the screening of Aurora B inhibitors.[2][5]

Materials and Reagents:

- Recombinant human Aurora B kinase (e.g., BPS Bioscience, #40002)[2][6]
- Substrate: Myelin Basic Protein (MBP) or a specific peptide substrate[2][7]



- ATP
- Kinase Assay Buffer (e.g., 25 mM Tris-HCl pH 7.5, 5 mM beta-glycerophosphate, 2 mM DTT, 0.1 mM Na3VO4, 10 mM MgCl2)[4]
- Test compounds (inhibitors) dissolved in DMSO
- ADP-Glo™ Kinase Assay Kit (Promega, #V6930)[2][5]
- White, opaque 96-well or 384-well plates
- Luminometer plate reader

#### Procedure:

- Reagent Preparation:
  - Prepare 1x Kinase Assay Buffer.
  - Thaw recombinant Aurora B kinase on ice and dilute to the desired concentration in Kinase Assay Buffer. The optimal concentration should be determined empirically but is typically in the low ng range per reaction.[5]
  - Prepare a stock solution of the substrate (e.g., 0.1 mg/ml MBP) in Kinase Assay Buffer.[6]
  - Prepare a stock solution of ATP (e.g., 20 μM) in Kinase Assay Buffer.
  - Prepare serial dilutions of the test inhibitor in DMSO. The final DMSO concentration in the assay should not exceed 1%.[2]
- Assay Setup (per well):
  - $\circ$  Add 2.5  $\mu$ L of the test inhibitor dilution (or buffer with DMSO for "Positive Control" and "Blank" wells).[1]
  - Add 5 μL of a 2x substrate/ATP mixture.[1]



- $\circ$  To initiate the reaction, add 2.5  $\mu$ L of the diluted Aurora B kinase to the "Test Inhibitor" and "Positive Control" wells.
- Add 2.5 μL of Kinase Assay Buffer without the enzyme to the "Blank" wells.[1]
- Kinase Reaction:
  - Incubate the plate at 30°C for 45-60 minutes.[1]
- Signal Detection:
  - Add 10 µL of ADP-Glo<sup>™</sup> Reagent to each well to stop the kinase reaction and deplete the remaining ATP.[1]
  - Incubate at room temperature for 40 minutes.[5]
  - Add 20 μL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal.[1]
  - Incubate at room temperature for 30-45 minutes.[1]
  - Measure luminescence using a plate reader.
- Data Analysis:
  - Subtract the "Blank" reading from all other readings.
  - Calculate the percent inhibition for each inhibitor concentration relative to the "Positive Control" (0% inhibition) and "Blank" (100% inhibition).
  - Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

## **Data Presentation**

The potency of various inhibitors against Aurora kinase B can be summarized in a table for easy comparison.



| Inhibitor                    | Туре                 | Aurora B IC50 (nM) | Selectivity Profile                                                |
|------------------------------|----------------------|--------------------|--------------------------------------------------------------------|
| AZD1152-HQPA<br>(Barasertib) | Selective Aurora B   | 0.37               | ~3700-fold more<br>selective for Aurora B<br>over Aurora A[8]      |
| GSK1070916                   | Selective Aurora B/C | 3.5                | >100-fold more<br>selective for Aurora B<br>over Aurora A[8]       |
| Hesperadin                   | Selective Aurora B   | 250                | Selective for Aurora<br>B[8]                                       |
| ZM447439                     | Pan-Aurora           | 130                | Also inhibits Aurora A<br>(IC50 = 110 nM)[8]                       |
| VX-680 (Tozasertib)          | Pan-Aurora           | -                  | Potent against Aurora<br>A (Kiapp = 0.6 nM),<br>less so for B/C[8] |
| AT9283                       | Multi-kinase         | ~3.0               | Also inhibits JAK2/3 and Abl1[8]                                   |
| SP-96                        | Selective Aurora B   | 0.316              | Non-ATP-<br>competitive[8]                                         |

## Conclusion

The in vitro kinase assay for Aurora B is an indispensable tool in the discovery and development of novel cancer therapeutics. The provided protocol using the ADP-Glo™ Kinase Assay offers a robust, sensitive, and high-throughput compatible method for identifying and characterizing inhibitors of this critical mitotic kinase. Careful optimization of enzyme and substrate concentrations is recommended to ensure the generation of reliable and reproducible data.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



### References

- 1. benchchem.com [benchchem.com]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. Aurora kinase B Wikipedia [en.wikipedia.org]
- 4. Identification of an Aurora kinase inhibitor specific for the Aurora B isoform PMC [pmc.ncbi.nlm.nih.gov]
- 5. promega.co.uk [promega.co.uk]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. Aurora B Kinase Enzyme System [promega.jp]
- 8. selleckchem.com [selleckchem.com]
- To cite this document: BenchChem. [Application Note: In Vitro Kinase Assay for Aurora Kinase B]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12379123#in-vitro-kinase-assay-protocol-for-aurora-kinase-b]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com